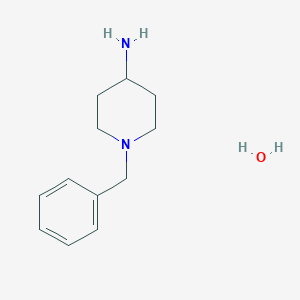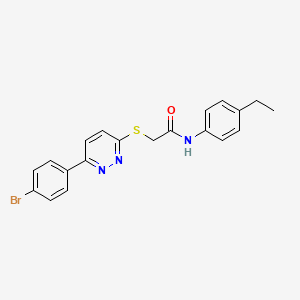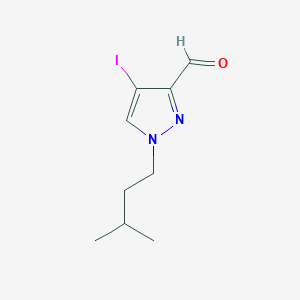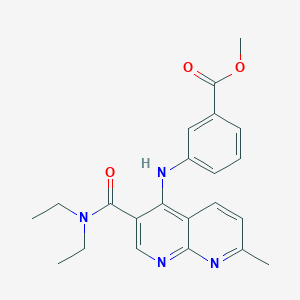![molecular formula C13H20N2O B3013321 [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 1820570-65-7](/img/structure/B3013321.png)
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biased Agonists and Therapeutic Potential
A study by Sniecikowska et al. (2020) explored novel methanamine derivatives, focusing on their selective activation of different signaling pathways. These compounds showed potential as drug candidates for various central nervous system pathologies, offering therapeutic benefits with reduced side effects.
Anticonvulsant Properties
Research by Pandey and Srivastava (2011) synthesized novel Schiff bases of methanamine, demonstrating anticonvulsant activity in various models. The study highlights the potential application of these compounds in seizure management.
Potential in Antidepressant Therapy
Another study by Sniecikowska et al. (2019) focused on methanamine derivatives as 5-HT1A receptor-biased agonists. These compounds showed robust antidepressant-like activity, suggesting their utility in treating depression.
Asymmetric Synthesis Applications
Froelich et al. (1996) described the asymmetric synthesis of a series of methanamine derivatives, highlighting the versatile use of these compounds in various chemical synthesis processes Froelich et al. (1996).
Antitumor Activity
Károlyi et al. (2012) investigated novel functionalized methanamines for their antitumor activity against various human cancer cell lines. The study demonstrated that these compounds could be promising in cancer therapy Károlyi et al. (2012).
Catalytic Applications in Hydrogenation Reactions
Research by Karabuğa et al. (2015) explored the use of methanamine derivatives in transfer hydrogenation reactions, showcasing their effectiveness as catalysts in organic synthesis.
Exploration in Pincer Palladacycle Synthesis
Roffe et al. (2016) synthesized methanamine derivatives and evaluated their catalytic activities, demonstrating their potential in the development of new catalytic materials Roffe et al. (2016).
Applications in Cellular Imaging and Photocytotoxicity
A study by Basu et al. (2014) utilized methanamine derivatives in the development of Iron(III) complexes for cellular imaging and photocytotoxic applications, highlighting their potential in medical imaging and therapy.
Synthesis in Diabetes Drug Development
Research by Sawai et al. (2009) demonstrated the practical synthesis of methanamine derivatives in the development of a diabetes drug candidate, showcasing the compound's relevance in pharmaceutical synthesis.
Synthesis and Characterization in New Psychoactive Substances
McLaughlin et al. (2018) synthesized and characterized phenmetrazine analogs, including methanamine derivatives, highlighting their importance in understanding new psychoactive substances McLaughlin et al. (2018).
Propiedades
IUPAC Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHVOPKIDYLEC-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)


![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)




![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
